Parallel Duplex Stabilization by N6-Methylation vs. Unmodified Adenine: ΔTm of +4.5 °C per m⁶dA Unit
Incorporation of N6-methyl-2'-deoxyadenosine (m⁶dA) units into phosphorothioate DNA oligomers stabilizes parallel duplexes formed via Hoogsteen base pairing with (2′-OMe)-RNA templates by up to 4.5 °C per modified unit relative to an analogous reference duplex containing only unmodified nucleobases [1]. In contrast, m⁶dA units slightly reduce the thermodynamic stability of antiparallel duplexes formed with RNA and (2′-OMe)-RNA matrices [1].
| Evidence Dimension | Melting temperature change (ΔTm) of parallel duplex with (2′-OMe)-RNA template |
|---|---|
| Target Compound Data | Stabilization by up to +4.5 °C per modified unit |
| Comparator Or Baseline | Unmodified nucleobase (standard dA) in reference duplex |
| Quantified Difference | ΔTm = +4.5 °C per m⁶dA unit |
| Conditions | RP-stereodefined phosphorothioate DNA oligomers hybridized with (2′-OMe)-RNA templates; parallel Hoogsteen-paired duplex configuration |
Why This Matters
This quantifiable stabilization of parallel duplexes while minimally affecting antiparallel duplexes provides predictable Tm modulation, enabling precise thermodynamic tuning in applications such as strand invasion probes, aptamer engineering, and therapeutic oligonucleotide design where Hoogsteen pairing is mechanistically relevant.
- [1] Maciaszek A, Jastrzębska K, Guga P. Homopurine RP-stereodefined phosphorothioate analogs of DNA with hampered Watson-Crick base pairings form Hoogsteen paired parallel duplexes with (2′-OMe)-RNAs. Org Biomol Chem. 2019;17(18):4611-4620. View Source
